molecular formula C15H21NO4 B4301148 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B4301148
M. Wt: 279.33 g/mol
InChI Key: FQXCWHGYDSCUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a trimethyl-substituted oxazolidinone ring, and a 4-methylphenoxyethyl side chain. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.

    Attachment of the 4-Methylphenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction where the oxazolidinone intermediate is reacted with 4-methylphenoxyethyl halide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The oxazolidinone ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyethyl side chain can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-4,5,5-trimethyl-3-[2-(4-chlorophenoxy)ethyl]-1,3-oxazolidin-2-one
  • 4-hydroxy-4,5,5-trimethyl-3-[2-(4-fluorophenoxy)ethyl]-1,3-oxazolidin-2-one

Uniqueness

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one is unique due to the presence of the 4-methylphenoxyethyl side chain, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the electronic and steric effects of the methyl group on the phenoxy ring, influencing the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11-5-7-12(8-6-11)19-10-9-16-13(17)20-14(2,3)15(16,4)18/h5-8,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXCWHGYDSCUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=O)OC(C2(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 3
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 5
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.